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Introduction
In the landscape of modern drug discovery and peptide science, the strategic modification of

amino acids is a cornerstone of innovation. Among the various chemical modifications,

bromination—the incorporation of a bromine atom—stands out as a powerful tool for tuning the

physicochemical properties of amino acid building blocks.[1] This guide provides an in-depth

exploration of the core physicochemical properties of brominated amino acids, offering field-

proven insights and detailed experimental methodologies for researchers, scientists, and drug

development professionals.

Naturally occurring brominated amino acids, particularly derivatives of tryptophan and tyrosine,

are found in a plethora of marine organisms and are integral to the potent bioactivity of many

marine natural products.[1][2] This natural precedent has inspired chemists to harness

bromination to modulate acidity, hydrophobicity, and spectroscopic characteristics, thereby

enhancing biological activity, metabolic stability, and pharmacokinetic profiles of peptides and

small-molecule drugs.[2][3] Understanding the causal relationships between bromination and
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the resulting physicochemical shifts is paramount for the rational design of next-generation

therapeutics, from novel antimicrobial peptides to targeted enzyme inhibitors.[1][4]

Acidity and pKa Values: The Impact of Inductive
Effects
The acid-base behavior of an amino acid, quantified by its pKa values, dictates its charge state

at a given pH. This property is fundamental to its function, influencing everything from protein

structure and enzyme catalysis to receptor-binding interactions. The introduction of a bromine

atom, an electronegative halogen, exerts a significant inductive electron-withdrawing effect on

the amino acid structure, thereby altering the pKa of its ionizable groups.

This effect is most pronounced on the α-carboxyl group and the side chains of aromatic amino

acids like tyrosine. By pulling electron density away from the ionizable group, the bromine atom

stabilizes the conjugate base, making the proton more readily dissociable and thus lowering

the pKa value (increasing its acidity). For example, the pKa of the α-carboxyl group of 3-

bromotyrosine is predicted to be lower than that of natural tyrosine.[5][6][7]

Comparative pKa Data
The following table summarizes the known and predicted pKa values for representative amino

acids and their brominated analogs. This quantitative data is crucial for predicting the charge

state and designing buffer systems for handling these compounds.

Amino Acid
pKa (α-
carboxyl)

pKa (α-amino)
pKa (Side
Chain)

Reference(s)

Tyrosine 2.20 9.11 10.07

3-Bromotyrosine ~2.21 (Predicted) ~9.48 (Predicted) N/A [5][6][8]

Tryptophan 2.83 9.39 N/A

Note: Experimental pKa values for many brominated amino acids are not widely published;

predicted values provide a useful approximation.

Experimental Protocol: pKa Determination by Titration
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A self-validating system for determining pKa values is acid-base titration, where the pH of an

amino acid solution is monitored as a strong base is incrementally added. The resulting titration

curve reveals the buffering regions and equivalence points, from which the pKa values can be

derived.

Methodology:
Preparation: Accurately prepare a 0.1 M solution of the brominated amino acid and a

standardized 0.1 M solution of NaOH. Calibrate a pH meter using standard buffers (pH 4.0,

7.0, 10.0).

Initial State: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with

a magnetic stir bar. Immerse the calibrated pH electrode and record the initial pH.

Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL).

After each addition, allow the pH reading to stabilize and record the value along with the total

volume of NaOH added.

Data Plotting: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a

titration curve.

pKa Determination: The pKa of an ionizable group is the pH at the midpoint of the

corresponding buffering region (the flattest part of the curve). For the α-carboxyl group, this

is the pH at which half of the first equivalent of NaOH has been added. The pKa of the α-

amino group corresponds to the pH at the midpoint between the first and second

equivalence points. The Henderson-Hasselbalch equation is the theoretical basis for this

relationship.

Caption: Workflow for pKa determination via acid-base titration.

Hydrophobicity: A Key Determinant of Biological
Interaction
Hydrophobicity, the tendency of a molecule to repel water, is a critical parameter in drug

design. It governs protein folding, membrane permeability, and the nature of ligand-receptor

binding. The introduction of a bromine atom significantly increases the hydrophobicity of an

amino acid side chain by increasing its nonpolar surface area.[2][4] This modification can
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enhance a peptide's ability to partition into lipid bilayers, a desirable trait for antimicrobial

peptides that target bacterial membranes.[4]

Comparative Hydrophobicity Data
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard

for empirically determining the hydrophobicity of amino acids and peptides. The retention time

on a nonpolar stationary phase is directly proportional to the analyte's hydrophobicity. The table

below includes experimentally derived hydrophobicity indices and computationally predicted

LogP values.

Amino Acid
Hydrophobicity
Index (pH 7)

XLogP3 (Predicted) Reference(s)

Phenylalanine 100 1.58 [9]

3-Bromo-L-

phenylalanine
>100 (Expected) -0.8 [10]

Tyrosine 63 1.16 [9]

3-Bromotyrosine >63 (Expected) -1.7 [11]

Tryptophan 97 1.19 [9]

5-Bromo-L-tryptophan >97 (Expected) -0.1 [12]

6-Bromo-L-tryptophan >97 (Expected) -0.2 [13]

Note: A higher hydrophobicity index indicates greater hydrophobicity. XLogP3 is a predicted

value for the octanol-water partition coefficient; discrepancies with experimental hydrophobicity

can arise due to solvation and electronic effects.

Experimental Protocol: Hydrophobicity Determination
by RP-HPLC
This protocol provides a self-validating method to quantify and compare the hydrophobicity of

brominated amino acids based on their chromatographic retention.
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Methodology:
System Setup: Use a C18 column (nonpolar stationary phase). The mobile phase will be a

gradient of two solvents: Solvent A (polar, e.g., 0.1% trifluoroacetic acid in water) and Solvent

B (nonpolar, e.g., 0.1% trifluoroacetic acid in acetonitrile).

Sample Preparation: Dissolve the amino acid samples in a suitable solvent, typically the

initial mobile phase composition, to a concentration of ~1 mg/mL.

Elution Program: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A,

5% B). After injecting the sample, run a linear gradient to a high percentage of Solvent B

(e.g., 5% A, 95% B) over a set period (e.g., 30 minutes).

Detection: Monitor the elution of the compounds using a UV detector, typically at 220 nm or

280 nm.

Analysis: The retention time (t_R) is the time at which a compound elutes from the column. A

longer retention time indicates greater hydrophobicity, as the compound has a stronger

interaction with the nonpolar C18 stationary phase. The hydrophobicity index can be

calculated relative to standard amino acids.[14]

Caption: Experimental workflow for RP-HPLC hydrophobicity analysis.

Spectroscopic Properties: Fingerprints of Molecular
Structure
Spectroscopic techniques provide invaluable information about the electronic structure and

environment of amino acids. Bromination significantly perturbs these properties, offering unique

signatures for characterization.

UV-Visible Absorption
Aromatic amino acids (phenylalanine, tyrosine, tryptophan) absorb UV light due to their π-

electron systems.[15][16] Tryptophan typically exhibits an absorption maximum around 280 nm.

[15][17][18][19] The introduction of a heavy atom like bromine onto the aromatic ring can cause

a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. This shift

is due to the halogen's influence on the energy levels of the molecular orbitals.
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Fluorescence Spectroscopy
Tryptophan is the most fluorescent natural amino acid. However, its fluorescence is highly

sensitive to its local environment and can be quenched by various mechanisms. Bromine,

being a heavy atom, is a potent fluorescence quencher.[20] This "heavy atom effect" enhances

the rate of intersystem crossing (ISC)—the transition from the excited singlet state (S1) to the

triplet state (T1)—which is a non-radiative pathway.[21][22][23] This increased ISC competes

with fluorescence emission, leading to a significant reduction in the fluorescence quantum

yield.[20][24][25][26][27] This property is exceptionally useful in structural biology, where

brominated lipids can be used to determine the position of tryptophan residues within a

membrane.[20][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the chemical shift of a proton is determined by its local electronic

environment.[28][29] The electronegativity of a nearby bromine atom deshields adjacent

protons, causing their signals to shift downfield (to a higher ppm value).[30][31] For example,

protons on a carbon attached to a halogen typically appear in the 3-5 ppm range.[28][31] This

predictable effect allows for detailed structural elucidation of brominated molecules.

Mass Spectrometry (MS)
A hallmark of bromine-containing compounds in mass spectrometry is their unique isotopic

signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Consequently, a molecule containing a single bromine atom will exhibit a characteristic doublet

in its mass spectrum: a molecular ion peak (M) and an M+2 peak of almost equal intensity. This

distinctive pattern provides an unambiguous confirmation of the presence and number of

bromine atoms in a molecule.
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Caption: Jablonski diagram illustrating the heavy atom effect on fluorescence.

Synthesis and Applications in Research and
Development
The unique physicochemical properties of brominated amino acids make them highly valuable

in pharmaceutical and biotechnological research.

Synthesis Overview
Several methods exist for the synthesis of brominated amino acids. A common approach for

aromatic residues is electrophilic aromatic substitution, where the amino acid (often with
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protected amino and carboxyl groups) is treated with a brominating agent like N-

bromosuccinimide (NBS). Alternatively, α-amino acids can be synthesized from α-bromo

carboxylic acids, which are accessible via reactions like the Hell-Volhard-Zelinskii bromination.

[32] More advanced methods, including enzymatic and fermentative processes, are also being

developed for greener and more specific synthesis routes.[1][33] The ability to generate α-

amino acid bromides in situ has also proven effective for the synthesis of peptides with

sterically hindered residues.[34][35]

Key Applications
Antimicrobial Peptides (AMPs): Increasing the hydrophobicity of AMPs by incorporating

brominated tryptophan or tyrosine can enhance their ability to disrupt bacterial membranes,

leading to increased potency.[2][3][4][36]

Pharmacokinetic Modulation: The increased lipophilicity conferred by bromine can improve a

drug's absorption and ability to cross biological membranes.

Structural Probes: The fluorescence quenching property of brominated tryptophan is used in

protein folding and membrane interaction studies. In X-ray crystallography, the bromine atom

acts as a heavy atom to aid in phase determination.

Synthetic Handles: The C-Br bond on an aromatic ring is a versatile functional group for

further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira),

allowing for the construction of complex molecular architectures.[37]

Conclusion
Bromination is a strategic and powerful modification that significantly alters the fundamental

physicochemical properties of amino acids. By introducing an electron-withdrawing,

hydrophobic, and spectroscopically active bromine atom, researchers can rationally tune

molecular behavior. This guide has detailed the effects of bromination on acidity,

hydrophobicity, and spectroscopic characteristics, providing both the theoretical underpinnings

and the practical experimental frameworks for their analysis. As the demand for novel peptides

and complex small-molecule therapeutics grows, a comprehensive understanding of how to

leverage the properties of brominated amino acids will remain an indispensable tool for

scientists and drug developers aiming to push the boundaries of molecular design.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://ncstate.pressbooks.pub/organicchem/chapter/synthesis-of-amino-acids/
https://www.mdpi.com/1420-3049/26/23/7401
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2019.00219/full
https://pubmed.ncbi.nlm.nih.gov/12201756/
https://www.researchgate.net/publication/11186321_Amino_Acid_Bromides_Their_N-Protection_and_Use_in_the_Synthesis_of_Peptides_with_Extremely_Difficult_Sequences
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00093
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258904/
https://pubs.acs.org/doi/10.1021/acs.jnatprod.4c00118
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101259/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed

Fluorescence Luminogens. ACS Publications. [Link]

Quenching of tryptophan fluorescence by brominated phospholipid. PubMed. [Link]

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in

Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.

ACS Publications. [Link]

Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed

Fluorescence Luminogens. ACS Publications. [Link]

Showing metabocard for 3-Bromotyrosine (HMDB0005874). Human Metabolome Database.

[Link]

Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of

enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene

derivatives. Royal Society of Chemistry. [Link]

Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed

Fluorescence Luminogens | Request PDF. ResearchGate. [Link]

3-bromotyrosine - Physico-chemical Properties. ChemBK. [Link]

The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence

quenching. PubMed. [Link]

Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing

Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. PubMed.

[Link]

Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of

enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene

derivatives. RSC Publishing. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/acsami.8b03732
https://pubmed.ncbi.nlm.nih.gov/2245229/
https://www.mdpi.com/1420-3049/26/23/7401
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00093
https://pubs.acs.org/doi/abs/10.1021/acsami.8b03732
https://hmdb.ca/metabolites/HMDB0005874
https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc01824a
https://www.researchgate.net/publication/325039230_Heavy_Atom_Effect_of_Bromine_Significantly_Enhances_Exciton_Utilization_of_Delayed_Fluorescence_Luminogens
https://www.chembk.com/en/chem/3-bromotyrosine
https://pubmed.ncbi.nlm.nih.gov/7153673/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9231711/
https://pubs.rsc.org/en/content/articlehtml/2023/tc/d3tc01824a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence

quenching. DOI. [Link]

Quenching of tryptophan fluorescence by brominated phospholipid. American Chemical

Society. [Link]

Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing

Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS

Publications. [Link]

Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.

PubMed Central. [Link]

Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely

difficult sequences. PubMed. [Link]

26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation

1. OpenStax. [Link]

Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with

Extremely Difficult Sequences | Request PDF. ResearchGate. [Link]

tryptophan fluorescence quenching: Topics by Science.gov. Science.gov. [Link]

Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. PubMed Central.

[Link]

UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [Link]

UV-Vis Spectrum of Tryptophan. SIELC Technologies. [Link]

3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259. PubChem. [Link]

Ch27 pKa and pI values. University of Calgary. [Link]

3-Bromotyrosine | C9H10BrNO3 | CID 148708. PubChem. [Link]

1H NMR Chemical Shift. Oregon State University. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://doi.org/10.1016/0005-2795(82)90342-6
https://pubs.acs.org/doi/pdf/10.1021/bi00493a019
https://pubs.acs.org/doi/10.1021/acs.jnatprod.2c00223
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8108137/
https://pubmed.ncbi.nlm.nih.gov/12201756/
https://openstax.org/books/organic-chemistry-tenth-edition/pages/26-3-synthesis-of-amino-acids
https://www.researchgate.net/publication/11019685_Amino_Acid_Bromides_Their_N-Protection_and_Use_in_the_Synthesis_of_Peptides_with_Extremely_Difficult_Sequences
https://www.science.gov/topicpages/t/tryptophan+fluorescence+quenching
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5810411/
https://www.iosrjournals.org/iosr-jap/papers/Vol12-issue2/Series-2/D1202022026.pdf
https://sielc.com/uv-vis-spectrum-of-tryptophan.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-L-phenylalanine
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch27/ch27-1-4-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/148708
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/11%3A_Nuclear_Magnetic_Resonance_Spectroscopy/11.09%3A_1H_NMR_Chemical_Shifts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Hydrophobicity/Hydrophilicity Analysis Tool. GenScript. [Link]

Proton NMR Table. Michigan State University. [Link]

UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids. University of

Pittsburgh. [Link]

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting

Groups. MDPI. [Link]

6-bromo-L-tryptophan | C11H11BrN2O2 | CID 9856996. PubChem. [Link]

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904). Human

Metabolome Database. [Link]

The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins.

ResearchGate. [Link]

pKa Data Compiled by R. Williams. [Source not explicitly named, likely a university

resource]. [Link]

The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal

electronic transitions differing in the dipole moment. PubMed. [Link]

Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum.

Frontiers. [Link]

5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329. PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.genscript.com/tools/peptide-hydrophobicity-hydrophilicity-analysis
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.pitt.edu/~asher/publications/JACS_110_6545_1988.pdf
https://www.compoundchem.com/wp-content/uploads/2015/03/A-Guide-to-1H-NMR-Shifts.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy
https://www.mdpi.com/1422-0067/22/16/9008
https://pubchem.ncbi.nlm.nih.gov/compound/6-bromo-L-tryptophan
https://hmdb.ca/spectra/nmr_one_d/2202
https://www.researchgate.net/figure/Aromatic-amino-acid-residues-Absorption-spectra-of-tryptophan-a-tyrosine-b-and_fig1_343900388
https://www.chem.wisc.edu/areas/reich/pkatable/pKa_compilation-1-Williams.pdf
https://pubmed.ncbi.nlm.nih.gov/16480287/
https://www.frontiersin.org/articles/10.3389/fbioe.2019.00223/full
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-L-tryptophan
https://www.benchchem.com/product/b557915?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. mdpi.com [mdpi.com]

2. pubs.acs.org [pubs.acs.org]

3. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing
Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC
[pmc.ncbi.nlm.nih.gov]

4. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid
Substituents - PMC [pmc.ncbi.nlm.nih.gov]

5. chembk.com [chembk.com]

6. 3-bromotyrosine CAS#: 54788-30-6 [m.chemicalbook.com]

7. 3-bromotyrosine | 54788-30-6 [amp.chemicalbook.com]

8. Human Metabolome Database: Showing metabocard for 3-Bromotyrosine
(HMDB0005874) [hmdb.ca]

9. alfa-chemistry.com [alfa-chemistry.com]

10. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. 3-Bromotyrosine | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]

12. 5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329 - PubChem
[pubchem.ncbi.nlm.nih.gov]

13. 6-bromo-L-tryptophan | C11H11BrN2O2 | CID 9856996 - PubChem
[pubchem.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. iosrjournals.org [iosrjournals.org]

16. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins
| Springer Nature Experiments [experiments.springernature.com]

17. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

18. sites.pitt.edu [sites.pitt.edu]

19. The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal
electronic transitions differing in the dipole moment - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.mdpi.com/1420-3049/26/23/7401
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00093
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258904/
https://chembk.com/en/chem/3-bromotyrosine
https://m.chemicalbook.com/ProductChemicalPropertiesCB91375591_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB91375591.htm?N=Germany
https://hmdb.ca/metabolites/HMDB0005874
https://hmdb.ca/metabolites/HMDB0005874
https://www.alfa-chemistry.com/resources/hydrophobicity-index-table-of-common-amino-acids.html
https://pubchem.ncbi.nlm.nih.gov/compound/2762259
https://pubchem.ncbi.nlm.nih.gov/compound/2762259
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromotyrosine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-L-tryptophan
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-L-tryptophan
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-L-tryptophan
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-L-tryptophan
https://www.mdpi.com/2297-8739/10/8/456
https://www.iosrjournals.org/iosr-jac/papers/vol13-issue1/Series-1/H1301014551.pdf
https://experiments.springernature.com/articles/10.1007/978-1-61779-927-3_24
https://experiments.springernature.com/articles/10.1007/978-1-61779-927-3_24
https://sielc.com/uv-vis-spectrum-of-tryptophan
https://sites.pitt.edu/~asher/homepage/spec_pdf/UV%20Resonance%20Raman%20Excitation%20Profiles%20of%20the%20Aromatic%20Amino%20Acids%20JACS%201986.pdf
https://pubmed.ncbi.nlm.nih.gov/27197597/
https://pubmed.ncbi.nlm.nih.gov/27197597/
https://pubmed.ncbi.nlm.nih.gov/2271606/
https://pubmed.ncbi.nlm.nih.gov/2271606/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. pubs.acs.org [pubs.acs.org]

22. researchgate.net [researchgate.net]

23. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of
enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene
derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

24. The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence
quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Redirecting [linkinghub.elsevier.com]

26. pubs.acs.org [pubs.acs.org]

27. tryptophan fluorescence quenching: Topics by Science.gov [science.gov]

28. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

29. chem.libretexts.org [chem.libretexts.org]

30. Proton NMR Table [www2.chemistry.msu.edu]

31. compoundchem.com [compoundchem.com]

32. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax
adaptation 1 [ncstate.pressbooks.pub]

33. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium
glutamicum [frontiersin.org]

34. Amino acid bromides: their N-protection and use in the synthesis of peptides with
extremely difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

35. researchgate.net [researchgate.net]

36. pubs.acs.org [pubs.acs.org]

37. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical
Properties of Brominated Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557915/docs#an-in-depth-technical-guide-to-the-
physicochemical-properties-of-brominated-amino-acids]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/acsami.8b05389
https://www.researchgate.net/publication/324931945_Heavy_Atom_Effect_of_Bromine_Significantly_Enhances_Exciton_Utilization_of_Delayed_Fluorescence_Luminogens
https://pubs.rsc.org/en/content/articlelanding/2025/qm/d4qm01086h/unauth
https://pubs.rsc.org/en/content/articlelanding/2025/qm/d4qm01086h/unauth
https://pubs.rsc.org/en/content/articlelanding/2025/qm/d4qm01086h/unauth
https://pubmed.ncbi.nlm.nih.gov/454650/
https://pubmed.ncbi.nlm.nih.gov/454650/
https://linkinghub.elsevier.com/retrieve/pii/0005279579900357
https://pubs.acs.org/doi/pdf/10.1021/bi00493a019
https://www.science.gov/topicpages/t/tryptophan+fluorescence+quenching.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://ncstate.pressbooks.pub/organicchem/chapter/synthesis-of-amino-acids/
https://ncstate.pressbooks.pub/organicchem/chapter/synthesis-of-amino-acids/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2019.00219/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2019.00219/full
https://pubmed.ncbi.nlm.nih.gov/12201756/
https://pubmed.ncbi.nlm.nih.gov/12201756/
https://www.researchgate.net/publication/11186321_Amino_Acid_Bromides_Their_N-Protection_and_Use_in_the_Synthesis_of_Peptides_with_Extremely_Difficult_Sequences
https://pubs.acs.org/doi/10.1021/acs.jnatprod.4c00118
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101259/
https://www.benchchem.com/product/b557915/docs#an-in-depth-technical-guide-to-the-physicochemical-properties-of-brominated-amino-acids
https://www.benchchem.com/product/b557915/docs#an-in-depth-technical-guide-to-the-physicochemical-properties-of-brominated-amino-acids
https://www.benchchem.com/product/b557915/docs#an-in-depth-technical-guide-to-the-physicochemical-properties-of-brominated-amino-acids
https://www.benchchem.com/product/b557915/docs#an-in-depth-technical-guide-to-the-physicochemical-properties-of-brominated-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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